molecular formula C36H24N2O4 B11113725 2-({(E)-[17-(naphthalen-1-yl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-1-yl]methylidene}amino)benzoic acid (non-preferred name)

2-({(E)-[17-(naphthalen-1-yl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-1-yl]methylidene}amino)benzoic acid (non-preferred name)

Cat. No.: B11113725
M. Wt: 548.6 g/mol
InChI Key: FJIDWLITKNBSQJ-UHFFFAOYSA-N
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Description

2-({(E)-[17-(1-NAPHTHYL)-16,18-DIOXO-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAEN-1-YL]METHYLENE}AMINO)BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes a naphthyl group and a pentacyclic framework. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({(E)-[17-(1-NAPHTHYL)-16,18-DIOXO-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAEN-1-YL]METHYLENE}AMINO)BENZOIC ACID typically involves multicomponent reactions. One common approach is the Knoevenagel condensation, which involves the reaction of an aldehyde with a compound like dimedone, followed by the reaction with 2-naphthol . This method is favored due to its efficiency and the ability to produce the desired compound under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of catalysts such as bismuth (III) trifluoromethane sulfonate can improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-({(E)-[17-(1-NAPHTHYL)-16,18-DIOXO-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAEN-1-YL]METHYLENE}AMINO)BENZOIC ACID undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens in the presence of a catalyst or base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-({(E)-[17-(1-NAPHTHYL)-16,18-DIOXO-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAEN-1-YL]METHYLENE}AMINO)BENZOIC ACID has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-({(E)-[17-(1-NAPHTHYL)-16,18-DIOXO-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAEN-1-YL]METHYLENE}AMINO)BENZOIC ACID involves its interaction with various molecular targets and pathways. The naphthyl group and pentacyclic structure allow it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. This compound may exert its effects through the modulation of oxidative stress pathways, inhibition of microbial growth, and anti-inflammatory mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({(E)-[17-(1-NAPHTHYL)-16,18-DIOXO-17-AZAPENTACYCLO[6650~2,7~0~9,14~0~15,19~]NONADECA-2,4,6,9,11,13-HEXAEN-1-YL]METHYLENE}AMINO)BENZOIC ACID is unique due to its combination of a naphthyl group and a pentacyclic framework, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C36H24N2O4

Molecular Weight

548.6 g/mol

IUPAC Name

2-[(17-naphthalen-1-yl-16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-1-yl)methylideneamino]benzoic acid

InChI

InChI=1S/C36H24N2O4/c39-33-31-30-23-13-3-6-16-26(23)36(27-17-7-4-14-24(27)30,20-37-28-18-8-5-15-25(28)35(41)42)32(31)34(40)38(33)29-19-9-11-21-10-1-2-12-22(21)29/h1-20,30-32H,(H,41,42)

InChI Key

FJIDWLITKNBSQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N3C(=O)C4C5C6=CC=CC=C6C(C4C3=O)(C7=CC=CC=C57)C=NC8=CC=CC=C8C(=O)O

Origin of Product

United States

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